4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL 2-FLUOROBENZOATE
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Overview
Description
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL 2-FLUOROBENZOATE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL 2-FLUOROBENZOATE typically involves multiple steps, starting with the preparation of the benzisothiazole and thienylmethyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include thionyl chloride, sodium hydride, and various organic solvents such as dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL 2-FLUOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the ester group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL 2-FLUOROBENZOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL 2-FLUOROBENZOATE involves its interaction with specific molecular targets and pathways. The benzisothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The thienylmethyl group may enhance the compound’s binding affinity and specificity, while the fluorobenzoate ester can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenol
- 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]acetic acid
- 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid
Uniqueness
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL 2-FLUOROBENZOATE is unique due to its combination of a benzisothiazole moiety with a thienylmethyl group and a fluorobenzoate ester This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds
Properties
Molecular Formula |
C25H17FN2O4S2 |
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Molecular Weight |
492.5 g/mol |
IUPAC Name |
[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(thiophen-2-ylmethyl)amino]phenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C25H17FN2O4S2/c26-22-9-3-1-7-20(22)25(29)32-18-13-11-17(12-14-18)28(16-19-6-5-15-33-19)24-21-8-2-4-10-23(21)34(30,31)27-24/h1-15H,16H2 |
InChI Key |
PWKHNTRDACMFGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CC3=CC=CS3)C4=CC=C(C=C4)OC(=O)C5=CC=CC=C5F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CC3=CC=CS3)C4=CC=C(C=C4)OC(=O)C5=CC=CC=C5F |
Origin of Product |
United States |
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